molecular formula C8H4FNOS B2423305 7-Fluoro-1,3-benzothiazole-2-carbaldehyde CAS No. 1784001-90-6

7-Fluoro-1,3-benzothiazole-2-carbaldehyde

Cat. No.: B2423305
CAS No.: 1784001-90-6
M. Wt: 181.18
InChI Key: FROUTQVGDBLQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1,3-benzothiazole-2-carbaldehyde is a chemical compound belonging to the class of benzothiazoles. It is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzothiazole-2-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones. One common method includes the cyclization of 2-fluorobenzenethiol with formylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dioxane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

7-Fluoro-1,3-benzothiazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-benzothiazole-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or proteins involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of enzymes critical for cell proliferation. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 7-Chloro-1,3-benzothiazole-2-carbaldehyde
  • 7-Bromo-1,3-benzothiazole-2-carbaldehyde
  • 7-Methyl-1,3-benzothiazole-2-carbaldehyde

Comparison: 7-Fluoro-1,3-benzothiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher reactivity and selectivity in chemical reactions. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its metabolic stability and membrane permeability .

Properties

IUPAC Name

7-fluoro-1,3-benzothiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-5-2-1-3-6-8(5)12-7(4-11)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROUTQVGDBLQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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